Phlinoside C
Description
Properties
CAS No. |
128988-15-8 |
|---|---|
Molecular Formula |
C35H46O19 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)34(49-14)54-32-27(45)25(43)15(2)50-35(32)53-31-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)30(31)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+ |
InChI Key |
BHIVONXIYZYGEJ-VMPITWQZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Synonyms |
3,4-dihydroxy beta-phenylethoxy-O-alpha-rhamnopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside phlinoside C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution of Phlinoside C
Plant Sources and Botanical Origins
Phlinoside C has been identified and isolated from various plants, primarily within the Lamiaceae family. The isolation process typically involves extraction from the aerial parts of the plants using solvents like methanol (B129727), followed by chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC) to separate and purify the compound. researchgate.netresearchgate.netnih.gov
Phlomis armeniaca
Phlomis armeniaca, a member of the Lamiaceae family, is a known source of this compound. researchgate.netrsc.org This perennial herb has been a subject of phytochemical studies, which have led to the isolation of various compounds, including this compound. researchgate.netrsc.orgresearchgate.net The compound is extracted from the methanolic extracts of the plant. researchgate.net
Scutellaria salviifolia
This compound has also been isolated from Scutellaria salviifolia, another plant belonging to the Lamiaceae family. researchgate.netrsc.org Research has confirmed the presence of this phenylpropanoid glycoside in the methanolic extracts of this species. researchgate.net
Phlomis linearis
The initial isolation and structural elucidation of this compound were from Phlomis linearis. nih.govuzh.ch It was one of three new phenylpropanoid glycosides discovered in a methanolic extract of the aerial parts of this plant. nih.govuzh.ch Further studies on P. linearis have also reported the presence of this compound. dergipark.org.tr
Phlomis lanceolata
Phlomis lanceolata is another plant from which this compound has been isolated. researchgate.netnih.gov The compound was obtained from the methanol extract of the leaves of this Iranian medicinal plant through reversed-phase preparative HPLC. researchgate.netnih.govresearchgate.net
Phlomis olivieri Benth.
While direct isolation of this compound from Phlomis olivieri is not explicitly detailed in the provided context, the genus Phlomis is a significant source of this compound. researchgate.netwikipedia.org Phytochemical investigations of various Phlomis species have consistently led to the discovery of phenylethanoid glycosides, a class to which this compound belongs. researchgate.netthieme-connect.com
Geographical Distribution and Ecological Relevance of Source Plants
The plants that produce this compound are distributed across various geographical regions and play specific roles in their respective ecosystems.
Phlomis armeniaca is native to Turkey and the Transcaucasus. kew.orgwikipedia.org It is a perennial herb that primarily grows in temperate biomes. kew.org This species, like other Phlomis plants, is adapted to drought conditions and plays a role in supporting pollinator networks. ncsu.edu
Scutellaria salviifolia is a perennial plant native to Turkey. plantdelights.comkew.org It is typically found in the dry regions of Central Turkey at elevations up to 9,000 feet, often in open clearings within fir and pine forests. plantdelights.com It thrives in full sun to partial sun and requires good drainage. plantdelights.com The genus Scutellaria is known for its ecological benefits, including serving as a food source for pollinators like bees and butterflies. ontosight.aidoaj.org
Phlomis linearis has a distribution that includes areas in the Middle East. uio.no The genus Phlomis has two main centers of diversity: one in south and east Anatolia and northwestern Iran, and another from Central Asian parts of the former Soviet Union to eastern China. uio.no
Phlomis lanceolata is native to a region stretching from southeastern Turkey to western Iran. kew.org It is a perennial or subshrub that grows in temperate biomes. kew.org
Phlomis olivieri Benth. is native to Iraq and Iran. kew.org It is a subshrub that grows in the subtropical biome. kew.org This species is found on mountainous regions, rocky slopes, and in steppe vegetation. srce.hrui.ac.ir
The genus Phlomis, in general, comprises over 100 species distributed across Asia, Europe, and North Africa. researchgate.netwikipedia.org Many Phlomis species are adapted to arid environments and contribute to their ecosystems by providing resources for pollinators. ekb.egresearchgate.net Similarly, the genus Scutellaria includes over 300 species with a cosmopolitan distribution and is important for ecosystem diversity. researchgate.netnewzealandecology.orgbioone.org
Below is a summary table of the plant sources of this compound and their geographical distribution.
| Plant Source | Botanical Family | Native Geographical Distribution |
| Phlomis armeniaca | Lamiaceae | Turkey, Transcaucasus kew.orgwikipedia.org |
| Scutellaria salviifolia | Lamiaceae | Turkey plantdelights.comkew.org |
| Phlomis linearis | Lamiaceae | Middle East uio.no |
| Phlomis lanceolata | Lamiaceae | Southeastern Turkey to Western Iran kew.org |
| Phlomis olivieri Benth. | Lamiaceae | Iraq, Iran kew.org |
Extraction and Purification Methodologies
The process of obtaining pure this compound from its natural sources is a multi-step procedure that begins with extraction from the plant material, followed by various chromatographic techniques to separate it from other co-extracted compounds.
Solvent Extraction Techniques (e.g., Methanolic Extracts)
The initial step in isolating this compound typically involves solvent extraction from the dried and powdered aerial parts of the host plant. tubitak.gov.trdergipark.org.tr Methanol is a commonly used solvent due to its ability to effectively extract a wide range of polar to moderately polar compounds, including phenylethanoid glycosides like this compound. tubitak.gov.trresearchgate.netresearchgate.netresearchgate.net
The selection of the extraction solvent is crucial as it significantly influences the yield and purity of the crude extract. ekb.egnih.gov Methanolic extracts are often preferred because they efficiently solubilize glycosidic compounds. frontiersin.org The process generally involves macerating the plant material in the solvent for an extended period, sometimes with agitation, to ensure maximum extraction of the desired compounds. researchgate.netnih.gov Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract. researchgate.net In some procedures, the crude methanolic extract is further partitioned with different solvents, such as n-hexane, to remove non-polar constituents like fats and chlorophyll (B73375) before proceeding to chromatographic separation. researchgate.net
Table 1: Comparison of Solvents Used in Plant Extraction
| Solvent | Polarity | Typical Compounds Extracted | Suitability for this compound |
|---|---|---|---|
| Methanol | High | Phenolic compounds, glycosides, alkaloids | High |
| Ethanol | High | Similar to methanol, often considered a "greener" solvent | High |
| Water | Very High | Highly polar compounds, some glycosides | Moderate to High |
| Ethyl Acetate | Medium | Flavonoids, less polar glycosides | Moderate |
| Chloroform | Low | Lipids, steroids, terpenoids | Low |
| n-Hexane | Very Low | Fats, oils, waxes | Used for defatting extracts |
Chromatographic Separation Strategies
Following solvent extraction, the crude extract, which contains a complex mixture of phytochemicals, is subjected to various chromatographic techniques to isolate and purify this compound.
Column chromatography is a fundamental purification step. tubitak.gov.tr Silica (B1680970) gel is a widely used stationary phase for the initial fractionation of the crude extract. tubitak.gov.trresearchgate.net The extract is loaded onto the silica gel column and eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol or chloroform-methanol-water is often employed to separate fractions based on the polarity of the constituent compounds. tubitak.gov.trresearchgate.net
Sephadex LH-20 is another crucial medium used in column chromatography for the purification of natural products. chemopharm.comsigmaaldrich.comcytivalifesciences.com It is a size-exclusion chromatography resin that separates molecules based on their size. chemopharm.comcytivalifesciences.com It is particularly effective for separating polyphenolic compounds like flavonoids and phenylethanoid glycosides. nih.gov Fractions obtained from silica gel chromatography that are rich in this compound are often further purified on a Sephadex LH-20 column, typically using methanol as the eluent. tubitak.gov.trnih.gov This step helps to remove other compounds of similar polarity but different molecular sizes.
Table 2: Characteristics of Common Column Chromatography Stationary Phases
| Stationary Phase | Separation Principle | Typical Eluents | Application in this compound Purification |
|---|---|---|---|
| Silica Gel | Adsorption (Polarity) | Chloroform, Methanol, Water mixtures | Initial fractionation of crude extract |
| Sephadex LH-20 | Size Exclusion / Gel Filtration | Methanol, Ethanol | Further purification of fractions, removal of impurities |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. wikipedia.orgazom.com It offers high resolution and sensitivity, allowing for the separation of closely related compounds. wikipedia.org
Preparative HPLC is used to isolate larger quantities of pure this compound from the enriched fractions obtained from column chromatography. researchgate.netku.edu.kwchromatographyonline.com Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with a gradient elution. researchgate.net This technique allows for the collection of the fraction containing pure this compound. chromatographyonline.com
Analytical HPLC is employed to determine the purity of the isolated this compound and to quantify its presence in various extracts. wikipedia.orgazom.com It uses smaller columns and lower flow rates than preparative HPLC to achieve high-resolution separation and accurate quantification. wikipedia.org The identity of the isolated this compound is confirmed by comparing its retention time with that of a known standard and by analyzing its spectroscopic data (UV, MS, NMR). researchgate.net
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. aocs.orgslideshare.netnih.gov This method is particularly useful for the separation of natural products. aocs.orgchromatographyonline.com In CCC, the separation is based on the differential partitioning of the solutes between two immiscible liquid phases. aocs.orgslideshare.net While specific applications of CCC for the isolation of this compound are not as extensively documented as other chromatographic methods, its utility in separating polar compounds and its high sample loading capacity make it a potentially valuable technique in the purification process. aocs.orgmdpi.com
Structural Characterization and Elucidation Methodologies of Phlinoside C
Advanced Spectroscopic Analysis Techniques
The determination of the intricate structure of Phlinoside C has been achieved through the application of a suite of advanced spectroscopic methods. researchgate.netdergipark.org.tr These techniques provide a comprehensive view of the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound, offering detailed insights into the molecular framework. researchgate.netresearchgate.netresearchgate.net Both one-dimensional and two-dimensional NMR experiments have been crucial in piecing together the connectivity of its constituent atoms. researchgate.netdergipark.org.tr
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information regarding the chemical environment of each hydrogen and carbon atom within the this compound molecule. researchgate.netdergipark.org.trresearchgate.net The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring atoms through chemical shifts and splitting patterns. dergipark.org.trresearchgate.net Similarly, the ¹³C-NMR spectrum indicates the number of non-equivalent carbons and provides clues about their hybridization and bonding. dergipark.org.trresearchgate.net
Detailed analysis of the ¹H and ¹³C NMR data for this compound has allowed for the assignment of each signal to specific atoms in the aglycone, caffeoyl, and sugar moieties. dergipark.org.tr
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
|---|---|---|
| Aglycone | ||
| 1 | 131.6 | - |
| 2 | 117.2 | 6.78 (d, 2.0) |
| 3 | 146.1 | - |
| 4 | 144.8 | - |
| 5 | 116.5 | 6.67 (d, 8.0) |
| 6 | 121.2 | 6.55 (dd, 8.0, 2.0) |
| α | 72.5 | 3.95 (m), 3.65 (m) |
| β | 39.9 | 2.80 (t, 7.0) |
| Caffeoyl Moiety | ||
| 1' | 127.8 | - |
| 2' | 115.4 | 7.03 (d, 2.0) |
| 3' | 146.7 | - |
| 4' | 149.5 | - |
| 5' | 116.5 | 6.92 (d, 8.2) |
| 6' | 123.2 | 6.76 (dd, 8.2, 2.0) |
| 7' (α) | 147.9 | 7.58 (d, 15.9) |
| 8' (β) | 115.1 | 6.28 (d, 15.9) |
| 9' (C=O) | 168.6 | - |
| Inner Glucose | ||
| 1'' | 104.2 | 4.35 (d, 7.8) |
| 2'' | 81.8 | 3.55 (m) |
| 3'' | 81.6 | 3.95 (m) |
| 4'' | 70.1 | 4.90 (t, 9.5) |
| 5'' | 75.8 | 3.50 (m) |
| 6'' | 62.4 | 3.75 (m) |
| Rhamnose I | ||
| 1''' | 102.3 | 5.15 (d, 1.5) |
| 2''' | 72.8 | 3.98 (m) |
| 3''' | 72.5 | 3.70 (dd, 9.5, 3.2) |
| 4''' | 74.2 | 3.35 (t, 9.5) |
| 5''' | 70.1 | 3.55 (m) |
| 6''' | 18.4 | 1.12 (d, 6.2) |
| Rhamnose II | ||
| 1'''' | 102.9 | 4.65 (d, 1.5) |
| 2'''' | 72.4 | 4.05 (m) |
| 3'''' | 72.2 | 3.78 (dd, 9.5, 3.2) |
| 4'''' | 74.1 | 3.40 (t, 9.5) |
| 5'''' | 70.3 | 3.60 (m) |
| 6'''' | 18.5 | 1.25 (d, 6.2) |
Data sourced from studies on Phlomis species. dergipark.org.tr
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms that are not directly apparent from 1D spectra. researchgate.netwikipedia.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system. emerypharma.comlibretexts.org For this compound, COSY spectra would confirm the sequential proton relationships within the sugar rings and the aglycone and caffeoyl moieties. dergipark.org.tr
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comlibretexts.org This is crucial for assigning the ¹³C signals based on the already assigned proton signals. dergipark.org.tr
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This technique is vital for connecting the different structural fragments of this compound, such as linking the aglycone to the sugar units and the caffeoyl group to the glucose. dergipark.org.tr For instance, the HMBC spectrum of this compound showed a correlation between the anomeric proton of the inner glucose (H-1'') and the C-β carbon of the aglycone, confirming their linkage. dergipark.org.tr Similarly, correlations between the anomeric protons of the rhamnose units and the carbons of the adjacent sugars established the trisaccharide sequence. dergipark.org.tr
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule.
Through the combined interpretation of these 2D NMR experiments, the complete planar structure and the relative stereochemistry of this compound were unequivocally determined. researchgate.netdergipark.org.tr
One-Dimensional NMR (1H, 13C)
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org Different ionization methods have been employed in the analysis of this compound. researchgate.netdergipark.org.tr
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique suitable for analyzing polar and thermally unstable compounds like glycosides. creative-proteomics.com In the analysis of this compound, positive-ion FAB-MS was used to determine its molecular weight. dergipark.org.tr The spectrum showed a pseudomolecular ion peak [M+Na]⁺, which allowed for the calculation of the molecular formula as C₃₅H₄₆O₁₉. dergipark.org.tr
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique known for its high sensitivity and suitability for analyzing large biomolecules from complex mixtures. nih.govnih.gov While specific ESI-MS data for this compound is less commonly reported in the initial isolation papers, it is a standard modern technique for the analysis of phenylpropanoid glycosides. nih.gov ESI-MS can provide molecular weight information from [M+H]⁺ or [M+Na]⁺ ions and can be coupled with tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns. nih.gov
LC-MS/MS Dereplication and Molecular Networking Approaches
In the initial stages of phytochemical analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based dereplication and molecular networking serve as powerful tools for the rapid identification of known compounds in complex mixtures, thereby prioritizing novel structures for isolation. mdpi.comresearchgate.net These approaches compare the fragmentation patterns and retention times of compounds in an extract against spectral libraries and known literature data. scielo.brnih.gov
This compound has been tentatively identified in plant extracts using these methodologies. scielo.brresearchgate.net In LC-MS/MS analysis, this compound would be identified by its specific precursor ion mass and characteristic fragmentation pattern. The fragmentation typically involves the sequential loss of its sugar units and cleavage of the ester bond. For instance, studies on related phenylethanoids show fragmentation patterns corresponding to the loss of sugar moieties and the caffeoyl group. researchgate.net High-resolution mass spectrometry provides a precise mass measurement, which is critical for determining the elemental composition. For this compound (C₃₅H₄₆O₁₉), the calculated mass for the sodiated molecule [M+Na]⁺ is 793.2531, which closely matches the experimentally observed value of 793.2558. dergipark.org.tr
Molecular networking organizes MS/MS data by clustering compounds with similar fragmentation patterns. mdpi.comnih.gov In such a network, this compound would cluster with other phenylpropanoid triglycosides. researchgate.net Isomers and analogues, such as those differing in the acyl group (e.g., feruloyl instead of caffeoyl) or sugar composition, can be distinguished by specific mass shifts. For example, this compound and its isomers often show mass increments corresponding to a sugar moiety (e.g., 132 Da for a pentose (B10789219) or 146 Da for a deoxyhexose). scielo.brresearchgate.net This approach allows for the structural annotation of this compound and related compounds directly from crude extracts, guiding subsequent targeted isolation. scielo.br
| Mass Spectrometry Data for this compound | |
| Formula | C₃₅H₄₆O₁₉ |
| Ionization Mode | Positive |
| Observed Ion | [M+Na]⁺ |
| Calculated m/z | 793.2531 |
| Experimental m/z | 793.2558 dergipark.org.tr |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, highlighting the presence of chromophores. umn.edu The UV spectrum of this compound is characteristic of phenylpropanoid glycosides containing a caffeic acid moiety. dergipark.org.trresearchgate.net
The spectrum typically displays several absorption maxima (λmax). The absorptions around 290 nm and a prominent peak at approximately 330-332 nm are indicative of the conjugated system of the caffeoyl group (a hydroxycinnamic acid derivative). dergipark.org.trresearchgate.net Additional absorptions at lower wavelengths (around 203-220 nm) are associated with the phenylpropanoid (3,4-dihydroxy-β-phenylethoxy) and other aromatic components of the molecule. dergipark.org.tr The presence of hydroxyl groups on the aromatic rings can influence the exact position and intensity of these peaks. libretexts.org This spectral signature is a key piece of evidence in the initial identification and structural confirmation of this compound. dergipark.org.trresearchgate.net
| Characteristic UV Absorption Maxima for this compound | |
| Solvent | Methanol (B129727) (MeOH) |
| λmax (nm) | 203, 218, 246 (shoulder), 292, 332 dergipark.org.tr |
| Inferred Chromophores | 3,4-dihydroxy-β-phenylethoxy group, Caffeoyl moiety |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound reveals the key functional groups that define its structure as a glycosidic ester. dergipark.org.truzh.ch
Key absorption bands observed in the IR spectrum of this compound include a broad, strong absorption around 3400 cm⁻¹, which is characteristic of the O-H stretching vibrations from the numerous hydroxyl groups on the sugar and phenolic moieties. dergipark.org.trlibretexts.orguzh.ch A sharp, strong absorption band is observed in the region of 1690-1700 cm⁻¹, corresponding to the C=O stretching of the α,β-unsaturated ester linkage of the caffeoyl group. dergipark.org.truzh.ch Absorptions around 1630 cm⁻¹ are attributed to C=C stretching vibrations of the vinyl group in the caffeoyl moiety, while bands near 1600 and 1510 cm⁻¹ are characteristic of the C=C stretching within the aromatic rings. dergipark.org.truzh.ch
| Key IR Absorption Bands for this compound (KBr pellet) | | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | Reference | | ~3400 (broad) | O-H (Hydroxyl groups) | uzh.ch, dergipark.org.tr | | ~1700 | C=O (α,β-unsaturated ester) | dergipark.org.tr | | ~1630 | C=C (Alkene) | dergipark.org.tr | | ~1600, ~1510 | C=C (Aromatic rings) | dergipark.org.tr |
Chemical Derivatization and Hydrolysis Studies for Structural Confirmation
Chemical reactions, particularly hydrolysis and derivatization, are fundamental for confirming the structure of complex glycosides like this compound. uzh.ch These methods are used to break down the molecule into its constituent parts and to determine the linkage points between them.
Acid Hydrolysis: Acid hydrolysis is used to cleave the glycosidic and ester linkages within this compound. uzh.chscispace.com By heating the compound in a dilute acid solution (e.g., HCl or H₂SO₄), the molecule is broken down into its building blocks: the aglycone (3,4-dihydroxy-β-phenylethanol), the acyl moiety (caffeic acid), and the constituent sugars. uzh.chnih.gov The released sugars can then be identified by comparing them with authentic standards using techniques like paper chromatography (PC) or gas chromatography (GC) after silylation. uzh.ch For this compound, this process would yield D-glucose and L-rhamnose, confirming the identity of the monosaccharides in the trisaccharide chain. nih.gov
Application of Computational Methods in Structure Elucidation
Computational chemistry has become an indispensable tool for the structural elucidation of complex natural products. numberanalytics.comnih.gov For a molecule like this compound, with numerous stereocenters and conformational flexibility, computational methods can provide critical validation for a proposed structure derived from spectroscopic data. researchgate.net
One of the primary applications is the prediction of NMR spectral parameters. frontiersin.org Using methods like Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound. numberanalytics.com These computationally predicted values are then compared against the experimental NMR data. A high degree of correlation between the calculated and experimental shifts provides strong support for the correctness of the assigned structure, including its relative stereochemistry. This is particularly useful for distinguishing between potential isomers that may have very similar spectroscopic properties.
Computational methods are also used to explore the molecule's conformational space. By modeling the potential low-energy 3D conformations of this compound, researchers can gain insight into the spatial arrangement of the sugar units and the acyl group. This information can help rationalize observed nuclear Overhauser effects (NOEs) in 2D NMR experiments, which are dependent on the through-space proximity of protons, thus further solidifying the structural assignment. numberanalytics.com While specific computational studies published for this compound are not prominent, this approach is a standard and powerful validation step in modern natural product chemistry. rsc.org
| Conceptual Application of Computational vs. Experimental Data | | | :--- | :--- | :--- | | Parameter | Computational Method | Experimental Data Source | | ¹³C Chemical Shifts | DFT Calculation | ¹³C NMR Spectroscopy | | ¹H Chemical Shifts | DFT Calculation | ¹H NMR Spectroscopy | | 3D Conformation | Molecular Mechanics/DFT | 2D NOESY/ROESY NMR | | Vibrational Frequencies | DFT Calculation | IR Spectroscopy |
Biosynthetic Pathways and Enzymatic Synthesis
Shikimate Pathway as a Precursor to Phenylpropanoids
The biosynthesis of Phlinoside C originates from the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the production of the aromatic amino acids L-phenylalanine and L-tyrosine. acs.orgcellmolbiol.org This pathway serves as a critical bridge between primary and secondary metabolism. acs.org It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of seven enzymatic steps, DAHP is converted into chorismate, the final branch-point intermediate of the pathway. nih.gov
Chorismate serves as the direct precursor for the synthesis of L-phenylalanine and L-tyrosine, the two aromatic amino acids essential for the formation of the core structures of this compound. acs.orgnih.gov These amino acids provide the carbon skeletons for the hydroxytyrosol (B1673988) aglycone and the caffeoyl acyl group, respectively. nih.govacs.org The regulation of the shikimate pathway is a key control point for the production of the vast array of phenylpropanoid compounds found in plants. uzh.ch
Enzymatic Steps in Cinnamic Acid Derivative Formation
Following their synthesis via the shikimate pathway, L-phenylalanine and L-tyrosine are channeled into the general phenylpropanoid pathway to generate the specific phenolic precursors of this compound: hydroxytyrosol and caffeic acid. nih.govacs.org
The formation of the caffeoyl moiety begins with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) , to produce cinnamic acid. cellmolbiol.org This is a pivotal step, marking the entry of carbon from primary metabolism into the phenylpropanoid pathway. Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. researchgate.net Subsequently, p-coumarate 3-hydroxylase (C3H) introduces a second hydroxyl group at the C3 position, resulting in the formation of caffeic acid. researchgate.net For its activation and subsequent transfer, caffeic acid is converted to its coenzyme A thioester, caffeoyl-CoA, by the action of 4-coumarate:CoA ligase (4CL) . researchgate.net
The hydroxytyrosol aglycone is derived from L-tyrosine. nih.govacs.org The biosynthetic route is believed to proceed through intermediates such as dopamine. nih.gov Tyrosine is first decarboxylated and then hydroxylated to form dopamine, which is subsequently oxidized to an aldehyde, reduced to an alcohol (hydroxytyrosol), and prepared for glycosylation. nih.gov This dual origin, utilizing both phenylalanine and tyrosine, is a hallmark of the biosynthesis of many complex phenylethanoid glycosides. acs.org
Glycosylation and Acylation Enzymes Involved in this compound Assembly
The assembly of the complex this compound molecule from its precursors is a stepwise process mediated by specific transferase enzymes, namely glycosyltransferases (GTs) and an acyltransferase (AT). nih.govnih.gov These enzymes are responsible for the sequential addition of sugar moieties and the final acylation.
Glycosyltransferases (GTs) catalyze the formation of glycosidic bonds by transferring sugar moieties from activated donor molecules, such as UDP-sugars (e.g., UDP-glucose, UDP-rhamnose), to acceptor molecules. researchgate.net The biosynthesis of the trisaccharide chain in this compound requires at least three distinct GT activities:
A glucosyltransferase initiates the process by attaching a glucose molecule to the hydroxyl group of the hydroxytyrosol aglycone.
A rhamnosyltransferase then adds the first L-rhamnose unit to the C3 position of the central glucose, forming a (1→3) glycosidic linkage. uzh.ch
A second, distinct rhamnosyltransferase attaches the terminal L-rhamnose unit to the C2 position of the first rhamnose, creating a (1→2) linkage. uzh.ch
The high regio- and stereospecificity of these GTs is crucial for constructing the precise carbohydrate sequence found in this compound. researchgate.netacs.org
Acyltransferases (ATs) are responsible for the esterification of the caffeoyl group onto the sugar backbone. Specifically, a caffeoyl-CoA-dependent acyltransferase , likely belonging to the BAHD family of acyltransferases, catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the C4 hydroxyl group of the central glucose moiety. nih.gov This acylation step is often one of the final modifications in the biosynthesis of phenylpropanoid glycosides. researchgate.net
Proposed Biosynthetic Route of this compound within Plant Metabolism
Based on the structure of this compound and established knowledge of related phenylpropanoid glycoside pathways, a biosynthetic route can be proposed. uzh.chresearchgate.netacs.org This pathway represents a convergence of primary and specialized plant metabolism.
The proposed sequence is as follows:
Precursor Synthesis: L-phenylalanine and L-tyrosine are synthesized via the shikimate pathway.
Phenolic Core Formation: L-phenylalanine is converted to caffeoyl-CoA through the action of PAL, C4H, C3H, and 4CL. Concurrently, L-tyrosine is converted to the hydroxytyrosol aglycone. nih.govacs.org
Initial Glycosylation: Hydroxytyrosol is glycosylated with a glucose unit from UDP-glucose by a specific UDP-glucosyltransferase (UGT), forming the core glucoside.
Chain Elongation: The glucoside is further glycosylated by a rhamnosyltransferase, which attaches an L-rhamnose unit to the C3 position of the glucose. uzh.ch
Terminal Glycosylation: A second rhamnosyltransferase adds another L-rhamnose unit to the C2 position of the first rhamnose, completing the trisaccharide chain. uzh.ch
Final Acylation: The trisaccharide glycoside is acylated at the C4 position of the central glucose with a caffeoyl group, transferred from caffeoyl-CoA by a specific acyltransferase. This final step yields the complete This compound molecule. uzh.ch
This proposed pathway highlights the coordinated action of multiple enzyme classes to assemble a complex, biologically active natural product from simple metabolic precursors.
Biological Activities and Mechanistic Investigations of Phlinoside C in Vitro and in Vivo Models, Excluding Human Data
Antiproliferative and Cytotoxic Activities
Studies have investigated the effect of Phlinoside C on the growth and viability of various cell types, with a notable focus on cancer cell lines versus normal cells.
Research has shown that this compound, as part of a group of caffeic acid-containing phenylpropanoid glycosides, exhibits cytotoxic and cytostatic activity against several types of cancer cells. nih.govmdpi.com The activity of these compounds was determined using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) method. nih.govmdpi.com Structure-activity relationship studies indicate that the ortho-dihydroxy aromatic system, a feature of these glycosides, is necessary for their cytotoxic effects. nih.govmdpi.com
A significant finding in the investigation of this compound and related phenylpropanoid glycosides is their differential effect on normal, non-cancerous cells. In the same study that demonstrated cytotoxicity against cancer cell lines, these compounds did not affect the growth and viability of primary-cultured rat hepatocytes. nih.govmdpi.com This suggests a degree of selectivity in their cytotoxic action, targeting cancer cells while sparing the normal cells tested. nih.govmdpi.com
The specific mechanisms by which this compound may induce cell death, such as the induction of apoptosis or the activation of caspases, have not been detailed in the currently reviewed scientific literature.
Information regarding the direct modulation of specific cellular signaling pathways by this compound, including the inhibition of Protein Kinase C (PKC), is not available in the reviewed scientific literature.
Investigation of Cell Death Pathways (e.g., Apoptosis Induction, Caspase Activation)
Antioxidant and Free Radical Scavenging Properties
Phenylpropanoid glycosides as a class are recognized for their antioxidant potential. nih.gov The ability of these compounds to neutralize free radicals is a key aspect of their biological profile.
While specific IC50 values for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays were not found in the reviewed literature, a study on phenylpropanoid glycosides from Caryopteris incana, which included the related compound phlinoside A, demonstrated that this class of compounds exhibits potent radical scavenging activity against DPPH, hydroxyl, and superoxide (B77818) anion radicals. researchgate.net Another study on phenylethanoid glycosides from Phlomis samia also reported strong radical scavenging activities for the isolated compounds. researchgate.net The general methodology for these assays involves measuring the concentration of a substance required to decrease the initial radical concentration by 50% (IC50). protocols.io
Table 1: Antioxidant Assay Methodologies
| Assay | Principle | Measurement |
|---|---|---|
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. mdpi.com | Spectrophotometric reading of the decrease in absorbance at a specific wavelength (e.g., 517 nm). e3s-conferences.org |
| ABTS | Involves the reduction of the ABTS radical cation, which causes a decolorization that is measured spectrophotometrically. This assay is applicable in both aqueous and organic solvent systems. nih.gov | Spectrophotometric reading of the decrease in absorbance. h-brs.de |
Mentioned Compounds
Table 2: List of Compounds
| Compound Name |
|---|
| Phlinoside A |
| This compound |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a process where oxidants attack lipids, leading to cellular damage. frontiersin.org The ability of a compound to inhibit this process is a key indicator of its antioxidant potential. While phenylethanoid glycosides (PhGs), the class of compounds to which this compound belongs, are recognized for their general antioxidant activities, specific research detailing the direct inhibition of lipid peroxidation by this compound is not extensively documented in the available scientific literature. tandfonline.comnih.gov The antioxidant capacity of PhGs is often attributed to the presence of phenolic hydroxyl groups in their structure, which can scavenge free radicals and chelate pro-oxidative metal ions. tandfonline.com In vitro assays, such as those measuring the decay of linoleic acid or the formation of byproducts like 4-hydroxyalkenals, are common methods used to evaluate the inhibition of lipid peroxidation. nih.govmdpi.com However, specific data from such assays for this compound are not presently available.
Mechanisms of Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Modulation
This compound is a member of the phenylethanoid glycosides (PhGs), a class of natural compounds known for their significant antioxidant properties. nih.govnih.gov The primary mechanism by which PhGs are believed to mitigate oxidative stress involves their ability to scavenge a variety of reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). nih.gov This free-radical scavenging capability helps protect cells and DNA from oxidative damage. nih.gov
Furthermore, a key mechanism of action for PhGs is the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. tandfonline.com Activation of this pathway influences the synthesis of several crucial endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). tandfonline.com By upregulating these defensive enzymes, PhGs can enhance the cell's intrinsic ability to neutralize ROS and maintain redox homeostasis. While these mechanisms are characteristic of the PhG class, direct studies confirming the specific modulation of the Nrf2 pathway by this compound are limited.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated, particularly in the context of challenging bacterial pathogens. As a phenylethanoid glycoside, its activity is of interest due to the known antimicrobial effects of other compounds in this class. nih.govmdpi.com However, research findings indicate that the antimicrobial efficacy can be highly specific to the particular compound and bacterial strain.
Antibacterial Effects Against Specific Strains (e.g., Staphylococcus aureus)
In a study evaluating phenylethanoid glycosides isolated from the leaves of Phlomis lanceolata, the antibacterial properties of this compound were assessed against multiple strains of Staphylococcus aureus. researchgate.net The investigation, which also tested the related compounds forsythoside (B13851194) B and verbascoside (B1683046), revealed that this compound was inactive against all tested S. aureus strains at the concentrations used in the assay. researchgate.net This finding was notable because forsythoside B and verbascoside showed considerable activity against the same bacteria, highlighting that small structural differences among phenylethanoid glycosides can lead to significant variations in biological activity. researchgate.net
Evaluation of Activity Against Multi-Drug-Resistant Strains
The challenge of multi-drug-resistant (MDR) bacteria is a significant area of antimicrobial research. The activity of this compound was specifically evaluated against five different multi-drug-resistant strains of Staphylococcus aureus. researchgate.net The study utilized a microtitre-plate-based serial dilution method to determine the compound's efficacy. researchgate.net The results conclusively showed that this compound did not exhibit any antibacterial activity against any of the five MDR strains tested. researchgate.net
Below is a data table summarizing the findings.
| Compound | Target Organism | Resistance Profile | Activity |
| This compound | Staphylococcus aureus (5 strains) | Multi-Drug-Resistant (MDR) | Inactive at test concentrations researchgate.net |
| Forsythoside B | Staphylococcus aureus (5 strains) | Multi-Drug-Resistant (MDR) | Active researchgate.net |
| Verbascoside | Staphylococcus aureus (5 strains) | Multi-Drug-Resistant (MDR) | Active researchgate.net |
Mechanistic Insights into Antimicrobial Action
Given the experimental findings that this compound was inactive against the tested multi-drug-resistant strains of Staphylococcus aureus, its mechanism of antimicrobial action has not been elucidated. researchgate.net Typically, the investigation of an antimicrobial mechanism—such as inhibition of cell wall synthesis, disruption of protein or nucleic acid synthesis, or interference with metabolic pathways—is contingent upon the compound demonstrating clear inhibitory or bactericidal activity. nih.gov Since this compound did not show such activity in this context, further studies into its mode of action were not pursued.
Anti-inflammatory Properties
This compound belongs to the phenylethanoid glycosides, a class of polyphenolic compounds widely recognized for their anti-inflammatory potential. nih.govnih.gov The mechanisms underlying these properties are generally linked to the modulation of key inflammatory pathways. Polyphenols can regulate immune responses by interfering with the synthesis of pro-inflammatory cytokines and the expression of inflammatory genes. nih.gov
A primary mechanism involves the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govfrontiersin.org By inhibiting NF-κB, these compounds can downregulate the expression of numerous inflammatory mediators. Additionally, polyphenols have been shown to modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov They may also exert their anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory process, including cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Although these mechanisms are well-established for polyphenols as a group, specific studies detailing the precise anti-inflammatory pathways modulated by this compound are not yet fully available.
Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines)
This compound, a phenylethanoid glycoside, has been investigated for its potential to modulate the production of key signaling molecules in the immune response known as cytokines and chemokines. thermofisher.commdpi.com Cytokines are small proteins that play a crucial role in cell-to-cell communication, particularly in modulating inflammation and immune responses. thermofisher.com Chemokines are a specific type of cytokine that directs the movement of immune cells to sites of inflammation. thermofisher.com
In in vitro studies, glycosides isolated from Ligustrum purpurascens, which include this compound, have been shown to stimulate the production of interferon-gamma (IFN-γ) in spleen lymphocytes in a dose-dependent manner. researchgate.net IFN-γ is a cytokine critical for both innate and adaptive immunity. researchgate.net The inflammatory environment created by such cytokines can recruit other immune cells like macrophages and neutrophils to the site of infection. researchgate.net Furthermore, research on other natural compounds has demonstrated the ability to modulate various pro-inflammatory and anti-inflammatory cytokines and chemokines, such as interleukins (e.g., IL-1β, IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), which are pivotal in the inflammatory cascade. frontiersin.orgfrontiersin.orgplos.orgfrontiersin.orgnih.gov
Enzyme Inhibitory Activity in Inflammatory Cascades
The anti-inflammatory effects of compounds like this compound are often linked to their ability to inhibit enzymes that play a key role in the inflammatory process. ljmu.ac.uk One of the primary pathways involves the arachidonic acid cascade, which is responsible for the production of prostaglandins and leukotrienes, potent mediators of inflammation. researchgate.net Key enzymes in this pathway are cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net
Specifically, the inhibition of COX-2, an inducible enzyme that is a major source of prostaglandins during inflammation, is a significant target for anti-inflammatory drugs. frontiersin.orgnih.gov Research on various natural products has shown that they can exert anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins. frontiersin.orgnih.govmdpi.com This inhibition helps to control the inflammatory response. frontiersin.org The inhibition of phospholipase A2, the enzyme that releases arachidonic acid from cell membranes, is another mechanism by which inflammatory pathways can be suppressed. researchgate.net
Enzyme Inhibitory Activities
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. mdpi.com this compound has been evaluated for its potential to inhibit acetylcholinesterase. researchgate.net Studies on various plant extracts and their constituent compounds have demonstrated significant AChE inhibitory activity in vitro. nepjol.infoms-editions.cl The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or mixed, indicating binding to both the active site and an allosteric site. nepjol.info The search for new, potent, and safe AChE inhibitors from natural sources is an active area of research. nepjol.infoms-editions.cl
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. isciii.esprimescholars.com Inhibiting this enzyme can slow down the absorption of glucose, which is a therapeutic approach for managing blood sugar levels. isciii.esnih.gov this compound has been investigated for its α-amylase inhibitory activity. researchgate.net Research has shown that various plant-derived extracts and compounds can effectively inhibit α-amylase. primescholars.comnih.govmdpi.com The inhibitory activity is often dose-dependent, and the efficacy can be compared to standard inhibitors like acarbose. isciii.esmdpi.com
Other Relevant Enzyme Targets
Beyond the aforementioned enzymes, phenylethanoid glycosides, the class of compounds to which this compound belongs, have been studied for their inhibitory effects on a range of other enzymes. For instance, some phenylethanoid glycosides have shown inhibitory activity against α-glucosidase, another enzyme involved in carbohydrate digestion. ljmu.ac.uk Additionally, there is research into the inhibitory potential of related compounds on enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. nih.gov
Structure Activity Relationship Sar Studies of Phlinoside C and Its Analogs
Influence of the Aglycone Moiety on Biological Activities
The aglycone portion of phenylpropanoid glycosides, which consists of the non-sugar part of the molecule, plays a crucial role in their biological effects. In Phlinoside C, the aglycone is a dihydroxyphenylethyl moiety. The immunosuppressive activity of some PPGs is thought to be primarily due to this phenylethyl alcohol component. ingentaconnect.com The nature of the aglycone, including the length of its aliphatic chain, can impact the scavenging activity of the molecule. nih.gov The biosynthesis of the aglycone moiety is believed to occur concurrently with glycosylation, rather than preceding it. mdpi.com
Role of Glycosidic Linkages and Sugar Moieties in Bioactivity (e.g., Rhamnose's role in antibacterial activity)
Conversely, in other PPGs, the addition of an extra sugar moiety, such as apiose at the C-4 position of rhamnose, has been shown to enhance antibacterial activity when compared to verbascoside (B1683046). ljmu.ac.uk The glycosylation of flavonoids, a related class of compounds, can improve their stability and solubility, although it may decrease the antioxidant activity of the aglycone itself. mdpi.com The C-glycosidic bond, a carbon-carbon bond between the sugar and the aglycone, is more stable and resistant to hydrolysis than the more common O-glycosidic bond, which can influence the compound's metabolism and bioavailability. mdpi.comjmb.or.krresearchgate.net
The specific arrangement of sugars is a defining feature of different PPGs. In this compound, a rhamnose unit is attached to the C-2" position of the first rhamnose, which is different from the glycosidation pattern of forsythoside (B13851194) B, where the third sugar is attached to the C-6' position of the core glucose. dergipark.org.tr
Significance of Ortho-Dihydroxy Aromatic Systems for Cytotoxic/Cytostatic Activity
A recurring theme in the SAR of phenylpropanoid glycosides is the importance of the ortho-dihydroxy aromatic system, also known as a catechol group, for cytotoxic and cytostatic activities. ingentaconnect.comresearchgate.netscience.gov This structural feature, present in the caffeic acid moiety of many PPGs including this compound, is considered necessary for their ability to inhibit the growth of or kill cancer cells. ingentaconnect.comresearchgate.net
Studies have shown that PPGs containing a caffeic acid group exhibit activity against various cancer cell lines. researchgate.net The ortho-dihydroxy arrangement on the B ring of flavonoids, which are structurally related to the phenylpropanoid part of PPGs, has also been shown to be crucial for their cytotoxic effects. thieme-connect.com This suggests that the catechol group is a key pharmacophore for the anticancer properties of this class of compounds. The presence of this system can also contribute to the stabilization of phenoxyl radicals, enhancing antioxidant activity. archivesofmedicalscience.com
Impact of Phenolic Hydroxyl Group Number on Antioxidant Potency
The antioxidant capacity of phenylpropanoid glycosides is strongly correlated with the number of phenolic hydroxyl groups in their structure. scispace.com Generally, an increase in the number of hydroxyl groups leads to a corresponding increase in antioxidant activity. frontiersin.orgnih.gov These hydroxyl groups act as hydrogen or electron donors, which allows them to scavenge free radicals effectively. tandfonline.com
Comparative Analysis with Structurally Related Phenylpropanoid Glycosides (e.g., Forsythoside B, Verbascoside)
Comparing this compound with structurally similar phenylpropanoid glycosides like Forsythoside B and Verbascoside reveals key structure-activity relationships.
This compound vs. Forsythoside B : These two compounds have a similar core structure, but differ in their glycosylation. This compound has a third sugar unit, rhamnose, attached at a different position compared to the third sugar in Forsythoside B. dergipark.org.tr This structural difference appears to have a significant impact on their antibacterial activity. While Forsythoside B shows considerable activity against multi-drug-resistant Staphylococcus aureus, this compound is largely inactive. ljmu.ac.ukresearchgate.net This suggests that the addition and specific linkage of the third rhamnose in this compound may hinder its antibacterial properties. ljmu.ac.uk
This compound vs. Verbascoside : Verbascoside (also known as acteoside) is a diglycoside, containing only two sugar units, while this compound is a triglycoside. researchgate.netthieme-connect.com Both share the same core aglycone and caffeic acid moiety. Verbascoside exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. ljmu.ac.ukresearchgate.net Like Forsythoside B, Verbascoside shows notable antibacterial activity against multi-drug-resistant S. aureus, in contrast to the inactive this compound. researchgate.net This further supports the idea that the specific triglycosidic nature of this compound modulates its biological activity profile compared to its less glycosylated relatives.
The table below summarizes the structural and activity differences between these compounds.
| Compound | Number of Sugar Units | Key Structural Difference from this compound | Antibacterial Activity (MDR S. aureus) |
| This compound | 3 | - | Inactive ljmu.ac.ukresearchgate.net |
| Forsythoside B | 3 | Different third sugar linkage point dergipark.org.tr | Active ljmu.ac.ukresearchgate.net |
| Verbascoside | 2 | Lacks the third sugar (rhamnose) | Active ljmu.ac.ukresearchgate.net |
Computational Approaches to SAR (e.g., QSAR, Molecular Modeling)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are increasingly used to understand and predict the biological activities of phenylpropanoid glycosides. rjeid.com These approaches can accelerate drug discovery by identifying key structural features and predicting the activity of new compounds. rjeid.comoncodesign-services.com
QSAR : QSAR models use statistical methods to correlate variations in chemical structure with changes in biological activity. oncodesign-services.com For phenolic compounds, QSAR studies have confirmed that the number of hydroxyl groups is a major factor influencing antioxidant activity. frontiersin.org 3D-QSAR models can generate contour maps that highlight regions of a molecule responsible for increasing or decreasing its activity, guiding the design of more potent analogs. researchgate.net
Molecular Modeling : Techniques like molecular docking and molecular dynamics simulations provide three-dimensional insights into how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. oncodesign-services.comnih.govmdpi.com These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov For instance, molecular modeling could be used to investigate why the addition of a rhamnose unit in this compound reduces its antibacterial activity compared to Forsythoside B by simulating their interactions with bacterial enzymes.
These computational tools offer a powerful way to systematically explore SAR, optimize lead compounds, and design new PPG analogs with desired therapeutic properties. oncodesign-services.com
Synthetic and Semisynthetic Approaches to Phlinoside C and Its Derivatives
Strategies for Total Synthesis of Phenylpropanoid Glycosides
The total synthesis of phenylpropanoid glycosides like Phlinoside C is a complex undertaking that requires precise control over glycosylation and acylation reactions. While a complete total synthesis of this compound has not been specifically reported, established strategies for other members of this class provide a clear roadmap.
A key challenge in the synthesis of these molecules is the selective installation of various functional groups onto the glycosidic core. researchgate.net A common strategy involves the use of protecting groups to shield reactive hydroxyl groups, allowing for regioselective modifications. For instance, in the synthesis of related compounds like calceolarioside-B and eutigoside-A, a key step is the regioselective O-6 acylation of an unprotected 2-phenylethyl-β-D-glucoside using a catalyst like dimethyltin (B1205294) dichloride (Me2SnCl2). researchgate.net This selective acylation is crucial for achieving the desired substitution pattern.
Another critical aspect is the formation of the glycosidic linkages. The synthesis of osmanthuside-B6, a complex phenylpropanoid glycoside, showcases a strategy involving the regioselective coumaroylation and rhamnosylation of an unprotected phenylethyl-β-D-glucopyranoside. nih.gov This leads to the formation of orthoester intermediates, which can then be rearranged to afford the desired glycosidic bonds. nih.gov This particular synthesis also highlights a novel glucose–rhamnose orthoester double isomerization process, which could be a valuable tool for accessing a variety of complex phenylpropanoid glycosides. nih.gov
Furthermore, the synthesis of syringalide B demonstrates a chemoselective and regioselective O-4 cinnamoylation of an unprotected 2-phenylethyl-β-D-glucoside. acs.org This was achieved using a chiral 4-pyrrolidinopyridine (B150190) organocatalyst, offering a method to acylate the O-4 position without the need for extensive protection and deprotection steps. acs.org The development of such selective reactions is paramount for efficient and high-yield syntheses.
The general approach to synthesizing these compounds often involves a modular strategy, where the different components—the phenylpropanoid moiety, the central glucose unit, and any additional sugar residues—are prepared separately and then coupled together. The choice of protecting groups and the order of coupling reactions are critical for the success of the synthesis.
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering an efficient and environmentally friendly alternative to purely chemical routes. plos.org While a specific chemoenzymatic synthesis for this compound is not documented, methods developed for analogous phenylpropanoid glycosides demonstrate the potential of this approach.
A common chemoenzymatic strategy involves a two-step process. plos.org The first step is often a transglycosylation reaction catalyzed by an enzyme like β-galactosidase to create a glycoside core. plos.org For example, vanillyl alcohol and homovanillyl alcohol have been used as substrates for transgalactosylation with lactose, catalyzed by Kluyveromyces lactis β-galactosidase, to produce galactoconjugates. plos.org
The second step typically involves the enzymatic acylation of the glycoside with a hydroxycinnamic acid derivative. plos.org Lipases, such as Candida antarctica Lipase B (CaL-B), are frequently employed for this esterification step, achieving yields of 40-60%. plos.org This method allows for the synthesis of a variety of phenylpropanoid glycoside analogues by varying the phenolic alcohol, the sugar, and the acyl donor. plos.org
The secretome of fungi, such as Botrytis cinerea, has also been utilized for the chemoenzymatic biotransformation of phenylpropanoid precursors like ferulic and caffeic acids. nih.govresearchgate.net This approach can generate a diverse array of complex derivatives, including dimers, trimers, and tetramers, through enzymatic oxidative coupling. nih.govresearchgate.net
Derivatization and Analog Preparation for Enhanced Bioactivity or Stability
The derivatization of natural products is a common strategy to enhance their biological activity, improve their stability, or probe their structure-activity relationships (SAR). Although specific derivatization studies on this compound are limited, research on related phenylpropanoid glycosides provides insights into potential modifications.
One study on the derivatization of calceolarioside A involved the synthesis of eight new phenylpropanoid glycoside derivatives. ljmu.ac.uk The subsequent evaluation of their neuroprotective effects revealed that the catechol moiety plays a significant role in their bioactivity, while the glucose moiety appears to be less critical. ljmu.ac.uk This suggests that modifications to the phenylpropanoid portion of this compound could be a fruitful area for developing analogs with enhanced neuroprotective properties.
Introducing or modifying functional groups can also impact stability. For instance, liposomal formulations of verbascoside (B1683046), a related phenylethanoid glycoside, have been shown to increase its stability and prolong its activity. ljmu.ac.uk While not a chemical derivatization in the traditional sense, this formulation approach highlights the importance of delivery systems in enhancing the therapeutic potential of these compounds.
Furthermore, the introduction of different glycosidic units can influence bioactivity. For example, the presence of a third glycoside (rhamnose) in forsythoside (B13851194) B, which is structurally similar to this compound, was suggested to be the reason for its reduced activity against multi-drug-resistant Staphylococcus aureus compared to this compound. ljmu.ac.uk This indicates that the nature and number of sugar moieties are critical determinants of biological function.
Chemotaxonomic and Ecological Significance of Phlinoside C
Distribution Patterns Across Plant Genera and Families
Phlinoside C has been identified primarily within the Lamiaceae (mint) family, suggesting it may serve as a chemotaxonomic marker for certain genera within this family. Chemotaxonomy utilizes the distribution of chemical compounds to understand the classification and evolutionary relationships of plants. The presence of complex phenylpropanoid glycosides like this compound is characteristic of specific plant orders, including Lamiales, Scrophulariales, and Gentianales. nih.gov
The compound was first isolated from Phlomis linearis, a plant species found in Turkey. uzh.chnih.gov Subsequent phytochemical investigations have confirmed its presence in several other species, predominantly within the Phlomis and Scutellaria genera. rsc.orgneu.edu.tr For instance, this compound has been isolated from the aerial parts of Phlomis armeniaca, Phlomis lanceolata, and Scutellaria salviifolia. rsc.orgneu.edu.trresearchgate.net The consistent occurrence of this compound and related compounds within these species underscores its significance in the chemical profile of this plant group. neu.edu.trthieme-connect.com
Table 1: Documented Distribution of this compound
| Family | Genus | Species | Reference(s) |
|---|---|---|---|
| Lamiaceae | Phlomis | Phlomis linearis | nih.govnih.govneu.edu.tr |
| Lamiaceae | Phlomis | Phlomis armeniaca | rsc.orgneu.edu.tr |
| Lamiaceae | Phlomis | Phlomis lanceolata | neu.edu.trresearchgate.net |
| Lamiaceae | Phlomis | Phlomis olivierii | neu.edu.tr |
| Lamiaceae | Phlomis | Phlomis physocalyx | neu.edu.tr |
| Lamiaceae | Scutellaria | Scutellaria salviifolia | rsc.orgplantaedb.com |
Evolutionary Relationships within Phenylpropanoid Glycosides
Phenylpropanoid glycosides are a diverse group of compounds derived from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine. nih.gov These glycosides typically consist of a phenylethanoid aglycone, a central glucose unit, and one or more additional sugar moieties, often esterified with a cinnamic acid derivative. nih.govuzh.ch The structural diversity of these compounds arises from variations in the types of sugars, their linkage patterns, and the nature of the acyl group. uzh.ch
This compound belongs to a subgroup of phenylpropanoid glycosides characterized by a trisaccharide (three-sugar) chain. uzh.ch Its structure is specifically defined as 3,4-dihydroxy-beta-phenylethoxy-O-alpha-L-rhamnopyranosyl-(1→2)-alpha-L-rhamnopyranosyl-(1→3)-4-O-caffeoyl-beta-D-glucopyranoside. nih.gov It shares a common structural core with many other phenylpropanoid glycosides, such as verbascoside (B1683046) (acteoside), which is considered a foundational structure in this class. uzh.ch
The evolution of this pathway has led to a wide array of structurally related compounds within the same plant. nih.gov For example, in Phlomis linearis, this compound was co-isolated with Phlinoside A and Phlinoside B. nih.gov These compounds differ only in the terminal sugar of the trisaccharide chain attached to the central glucose:
Phlinoside A: Contains a terminal glucose. nih.gov
Phlinoside B: Contains a terminal xylose. nih.gov
This compound: Contains a terminal rhamnose. nih.gov
This structural variation among closely related molecules within the same species highlights the high evolutionary versatility of the enzyme families involved in phenylpropanoid biosynthesis, allowing for the generation of a rich and diverse chemical arsenal (B13267) from a common metabolic framework. uzh.chnih.gov
Ecological Roles in Plant-Environment Interactions (e.g., Defense Mechanisms)
As secondary metabolites, phenylpropanoid glycosides are not involved in the primary growth and development of a plant but play a crucial role in its interaction with the environment. nih.gov A primary function of these compounds is to serve as a chemical defense against various biotic and abiotic stresses. nih.govfrontiersin.org
The accumulation of compounds like this compound is often part of a plant's defense strategy against herbivores and pathogens. nih.govresearchgate.net Phenolic compounds, including phenylpropanoids, are known to act as deterrents or toxins to insects and other herbivores. nih.gov Their presence can reduce the palatability and digestibility of plant tissues, thereby discouraging feeding. nih.gov For example, phenylpropanoids have been implicated in the host plant resistance of maize to the corn earworm. nih.gov
Furthermore, these compounds can exhibit antimicrobial properties, helping to protect the plant from pathogenic fungi and bacteria. nih.gov The production of such defensive chemicals is a key adaptation for sessile organisms like plants, which cannot flee from threats and must instead rely on structural and chemical defenses to survive. frontiersin.org While direct studies on the specific ecological actions of this compound are limited, its classification as a phenylpropanoid glycoside strongly suggests its involvement in the general defense mechanisms of the plants in which it is found, such as those in the Phlomis genus. scispace.comresearchgate.net
Analytical Method Development and Quantification of Phlinoside C
Chromatographic Methods for Separation and Identification (e.g., HPLC-UV, HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Phlinoside C from complex plant matrices. When coupled with a Photodiode Array (PAD) detector or a Mass Spectrometer (MS), it provides a powerful tool for both identification and quantification.
High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry Detection (HPLC-PAD-MS):
Reversed-phase HPLC is the most common approach. The separation is typically achieved on a C18 column, which effectively retains and separates moderately polar compounds like phenylpropanoid glycosides. The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The acid in the mobile phase helps to sharpen the peaks by suppressing the ionization of phenolic hydroxyl groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for the unambiguous identification of this compound. Using techniques like Electrospray Ionization (ESI), the compound can be detected with high sensitivity and specificity. ESI can be operated in both negative and positive ion modes, though negative mode is often used for phenolic compounds. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which aids in confirming the identity of the compound by comparing fragmentation patterns with those of a reference standard or literature data. scielo.bralmanaqueacoriano.comscience.govscience.gov
Studies on various Phlomis species, the primary source of this compound, have established robust LC-MS methods for identifying their constituent phenylethanoid glycosides. nih.govnih.gov For instance, an analysis of Phlomis linearis utilized an octadecyl silica (B1680970) gel (ODS) column with an ESI-MS/MS system operating in negative ion mode to identify phlinosides among other phenolics. nih.gov Another detailed analysis used a high-resolution mass spectrometer (HRMS) which allowed for the tentative identification of this compound isomers based on mass increments corresponding to sugar moieties. scielo.br
| Parameter | Method 1: Analysis of Stachytarpheta schottiana scielo.br | Method 2: Analysis of Phlomis linearis nih.gov |
| Technique | LC-HRMS/MS | LC-MS/MS |
| Column | Ascentis C18 Express (100 × 4.6 mm, 2.7 µm) | GL Science Intersil ODS (250 × 4.6 mm, 5 µm) |
| Mobile Phase | A: Ammonium formate (B1220265) (0.1% w/v)B: Acetonitrile/formic acid (0.1% w/v) | Not specified |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Oven Temp. | 40 °C | 40 °C |
| Detector | Q Exactive Plus HRMS | Applied Biosystems 3200 Q-Trap MS/MS |
| Ionization | ESI (Positive & Negative modes) | ESI (Negative ion mode) |
| Scan Range | m/z 150 to 1000 | Not specified |
This table is interactive. You can sort and filter the data.
Spectrophotometric and Spectrofluorometric Quantification Methods
UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique. researchgate.netjuniperpublishers.com However, its application for the direct quantification of a specific compound like this compound within a crude plant extract is limited due to a lack of specificity. Plant extracts contain a multitude of compounds with overlapping UV absorption spectra, making it impossible to isolate the absorbance of this compound alone. utwente.nl
Therefore, spectrophotometric methods are more appropriately used for determining the "total phenolic content" or "total phenylpropanoid content" of an extract using assays like the Folin-Ciocalteu method. jrespharm.comresearchgate.net While this compound contributes to the result of such an assay, the value represents the cumulative effect of all reducing phenolic species in the sample.
The primary role of UV-Vis spectrophotometry in the analysis of this compound is as a detector for HPLC (HPLC-UV or HPLC-PAD). nih.gov After the compound has been chromatographically separated from interfering substances, it can be quantified by measuring its absorbance at its wavelength of maximum absorption (λmax). rjptonline.org The λmax for phenylpropanoid glycosides is typically found in the range of 280-330 nm due to the presence of the caffeoyl or feruloyl moiety. Quantification is achieved by creating a calibration curve using a pure reference standard of this compound. researchgate.net
No specific spectrofluorometric methods for the direct quantification of this compound have been reported in the reviewed literature. While some phenolic compounds exhibit natural fluorescence, this is not a widely adopted method for this class of glycosides.
Development of Reference Standards and Quality Control Protocols
The availability of a high-purity reference standard is a prerequisite for the accurate identification and quantification of this compound. The development of a reference standard from a natural source is a multi-step process:
Extraction and Isolation: The process begins with the extraction of this compound from a suitable plant source, typically the aerial parts of a Phlomis species. tubitak.gov.tr This is followed by fractionation using various chromatographic techniques, such as column chromatography over silica gel or polyamide, and further purification by preparative HPLC to isolate the compound with high purity. tubitak.gov.trresearchgate.net
Structural Elucidation: Once isolated, the chemical structure of the compound must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (1D- and 2D-NMR) and high-resolution mass spectrometry (HR-MS). almanaqueacoriano.comscience.govresearchgate.net This step ensures the identity of the isolated compound as this compound.
Purity Assessment: The purity of the reference standard must be determined. This is typically done using an HPLC-PAD method, where the peak area percentage of the target compound is calculated. Purity should ideally be >95% for use as a quantitative standard.
Once a characterized reference standard is established, it becomes central to quality control protocols. researchgate.net For the analysis of herbal extracts or products containing Phlomis, the this compound reference standard is used to:
Confirm the identity of the peak in an HPLC chromatogram by comparing retention times.
Construct a calibration curve to accurately quantify the concentration of this compound in the sample.
Validate the analytical method for parameters such as accuracy, precision, linearity, and limits of detection and quantification.
Stability Studies and Formulation Considerations (academic perspective, not dosage)
From an academic and research perspective, understanding the chemical stability of a compound like this compound is crucial for ensuring the integrity of experimental results. Stability studies evaluate how environmental factors such as temperature, humidity, pH, and light affect the compound over time.
While specific stability data for this compound is not extensively documented, studies on structurally related phenylethanoid glycosides provide valuable insight. For example, forsythiaside, which has a similar core structure, is known to degrade significantly when exposed to sunlight. ljmu.ac.uk This suggests that this compound may also be susceptible to photodegradation. Therefore, extracts and purified samples of this compound should be protected from light during storage and analysis to prevent the formation of degradation artifacts and ensure accurate quantification.
Key considerations for the stability of this compound in a research context include:
Storage: Purified compounds and reference standards should be stored at low temperatures (e.g., -20°C), protected from light, and in airtight containers to minimize degradation.
Sample Preparation: The choice of solvent for extraction and analysis can impact stability. The stability of the analyte in the prepared solution should be assessed to ensure that no significant degradation occurs between sample preparation and analysis.
Forced Degradation: In a formal method validation, forced degradation studies (exposing the compound to harsh conditions like strong acid, base, heat, and oxidation) are performed. This helps to identify potential degradation products and to ensure that the analytical method can separate the intact compound from any degradants, a property known as specificity or stability-indicating.
These considerations are vital for maintaining the quality and reliability of research involving this compound, from initial phytochemical screening to more advanced biological activity studies. ljmu.ac.uk
Future Research Directions and Potential Applications Excluding Clinical Trials
Elucidation of Novel Molecular Targets and Pathways
A primary objective for future research is to move beyond the general activities attributed to phenylethanoid glycosides and identify the specific molecular targets and signaling pathways modulated by Phlinoside C. While the broader class of polyphenols is known to exert anti-inflammatory effects by inhibiting mediators like tumor necrosis factor-alpha (TNF-α) and certain interleukins, or by downregulating enzymes such as cyclooxygenase-2 (COX-2), the precise interactions of this compound remain to be fully mapped. nih.govfrontiersin.orgnih.gov
Research into related compounds suggests several promising avenues for investigation. For instance, the neuroprotective effects of some PhGs are linked to the activation of antioxidant response pathways like the Nrf2/ARE pathway, while hepatoprotective actions are associated with counteracting oxidative stress. ljmu.ac.ukjomped.orgnih.gov Future studies should aim to determine if this compound operates through these or other novel mechanisms. High-throughput screening and molecular docking studies could be employed to identify direct binding partners and uncover its mechanism of action at a molecular level. The investigation of complex signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are common targets for natural therapeutic compounds, could reveal how this compound influences fundamental cellular processes like cell proliferation and apoptosis. nih.govwaocp.org
Table 1: Potential Molecular Targets and Pathways for Investigation with this compound
| Category | Potential Target/Pathway | Rationale based on Related Compounds/Compound Classes |
| Anti-inflammatory | NF-κB Signaling Pathway | Central regulator of inflammation; inhibited by many polyphenols. nih.gov |
| COX-2, iNOS | Key enzymes in the inflammatory process suppressed by compounds like C-phycocyanin. nih.gov | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Production is often inhibited by polyphenols, reducing the inflammatory response. frontiersin.orgclevelandclinic.org | |
| Neuroprotective | Nrf2/ARE Pathway | Key antioxidant response pathway activated by some PhGs to protect against oxidative stress. ljmu.ac.uk |
| Apoptotic Pathways (Bax, Bcl-2) | Modulation of these proteins by PhGs can prevent neuron cell death. ljmu.ac.uk | |
| Hepatoprotective | Antioxidant Enzymes | Upregulation can protect liver cells from toxin-induced damage. jomped.orgnih.gov |
| Cytochrome P450 Enzymes | Inhibition of specific P450 enzymes can prevent the metabolic activation of hepatotoxins. jomped.org | |
| General Cell Signaling | PI3K/Akt/mTOR Pathway | A central pathway controlling cell growth and survival, often modulated by bioactive compounds. nih.govwaocp.org |
Exploration of Synergistic Effects with Other Phytochemicals
The principle of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. nuevo-group.comijisrt.com Future research should investigate the potential synergistic interactions between this compound and other phytochemicals. Such interactions can manifest in various ways, including enhanced bioavailability, protection from metabolic degradation, or complementary actions on different molecular targets. nuevo-group.commdpi.com
Plants from the Phlomis genus, the natural source of this compound, contain a rich array of other bioactive compounds, including other phenylethanoid glycosides like verbascoside (B1683046), as well as flavonoids and iridoids. researchgate.netresearchgate.net Studies could be designed to test combinations of this compound with these co-occurring natural constituents. For example, research on Phlomis lycia extracts, which also contain PhGs, has already demonstrated synergistic effects when combined with the cancer drug ponatinib. researchgate.net Exploring these combinations could lead to the development of more potent botanical formulations. The investigation might reveal that a combination of this compound and another phytochemical, such as quercetin (B1663063) or resveratrol, could more effectively modulate pathways related to oxidative stress and inflammation. ijisrt.commdpi.com
Table 2: Examples of Phytochemical Synergy for Future Exploration with this compound
| Phytochemical Combination Example | Observed Synergistic Mechanism/Effect | Potential Application Area |
| Quercetin + Resveratrol | Enhanced modulation of apoptosis and improved vascular function; quercetin stabilizes resveratrol. ijisrt.com | Cardiovascular health, anti-cancer research. |
| Apple Polyphenols + Pectin | More effective reduction of circulating cholesterol and triglyceride concentrations. mdpi.com | Metabolic disorders. |
| Quercetin + Kaempferol | Enhanced LDL-C uptake in HepG2 cells. mdpi.com | Hyperlipidemia management. |
| Endophytic Fungi Compounds | Additive and synergistic antibacterial activity against various bacterial strains. iieta.org | Antimicrobial research. |
Design and Synthesis of this compound Analogs with Improved Potency or Selectivity
Structural modification of natural products is a proven strategy for developing new therapeutic leads with improved characteristics such as enhanced biological activity, better stability, or increased selectivity. dntb.gov.ua The chemical structure of this compound offers multiple sites for modification, including its sugar moieties and the acyl group on the glucopyranose ring. scispace.comthieme-connect.com
Comparative studies provide a rationale for such synthetic efforts. For instance, this compound and forsythoside (B13851194) B possess similar structures, yet the additional rhamnose unit in this compound appears to reduce its activity against certain bacterial strains, suggesting that altering the glycosidic chain could be a fruitful area for analog design. ljmu.ac.uk Similarly, research on other phenylethanoid glycoside analogs has indicated that the catechol moiety is crucial for neuroprotective activity, whereas the glucose part may be less important. ljmu.ac.uk By applying the principles of medicinal chemistry, novel analogs of this compound could be synthesized. These efforts might involve creating a library of compounds with variations in the sugar chain, the phenylethyl group, or the aromatic acid ester, followed by screening for enhanced bioactivity. fiu.edu
Table 3: Potential Strategies for the Design of this compound Analogs
| Structural Modification Target | Synthetic Strategy | Desired Outcome |
| Glycosidic Chain | Remove or replace the terminal rhamnose; alter the linkage between sugars. | Improve potency or alter selectivity based on structure-activity relationship (SAR) data. ljmu.ac.uk |
| Aromatic Acyl Group | Replace the feruloyl group with other cinnamic acid derivatives (e.g., caffeoyl, coumaroyl). | Enhance antioxidant or anti-inflammatory activity. scispace.com |
| Phenylethyl Aglycone | Modify the catechol (3,4-dihydroxyphenyl) group. | Investigate its importance for specific activities like neuroprotection. ljmu.ac.uk |
| Core Structure | Synthesize C-glucoside analogs instead of O-glucosides. | Increase chemical and metabolic stability. dntb.gov.ua |
Biotechnological Production and Sustainable Sourcing Strategies
As research interest in this compound grows, ensuring a stable and sustainable supply becomes critical. Future efforts should focus on two key areas: sustainable sourcing from natural plant sources and the development of biotechnological production methods.
Sustainable Sourcing: this compound is isolated from plants of the Phlomis genus. researchgate.net Over-harvesting of these plants could threaten local ecosystems. Sustainable sourcing practices, which integrate environmental, social, and ethical considerations, are essential. bufab.comecovadis.com This involves implementing responsible agricultural practices for Phlomis cultivation, managing harvesting to allow for natural regeneration, and optimizing supply chains to reduce the environmental footprint. barillagroup.comweforum.orggeneralmills.com
Biotechnological Production: As an alternative to agricultural sourcing, biotechnology offers a promising path for the production of this compound. elsevier.com This could involve two main approaches:
Plant Cell Culture: Establishing cell suspension or hairy root cultures of Phlomis species could allow for the production of this compound in controlled bioreactors, independent of geographical and climatic constraints.
Microbial Fermentation: A more advanced approach involves identifying the complete biosynthetic pathway of this compound, followed by transferring the necessary genes into a microbial host like Escherichia coli or yeast. nih.gov While complex, this metabolic engineering approach could enable large-scale, cost-effective, and sustainable production of the pure compound, similar to methods developed for other rare sugars and bioactive molecules. nih.gov
Integration into Advanced In Vitro Models and Systems Biology Approaches
To gain a more accurate understanding of the biological effects of this compound, future research must move beyond conventional 2D cell cultures and embrace more sophisticated models that better replicate human physiology. uu.nl
Advanced In Vitro Models: Technologies such as 3D cell culture, organoids, and microphysiological systems (organ-on-a-chip) offer environments with realistic cell-cell interactions, nutrient gradients, and mechanical cues. humanspecificresearch.orgnih.govmdpi.com For example, the potential hepatoprotective effects of this compound could be assessed in a "liver-on-a-chip" model, which co-cultures hepatocytes with other liver cell types and incorporates fluid flow, providing more predictive data on efficacy and mechanism than traditional assays. nih.govmdpi.com Similarly, its neuroprotective potential could be studied using advanced 3D neural cultures or "brain-on-a-chip" models that include vascular elements. frontiersin.org
Systems Biology Approaches: Systems biology integrates large-scale datasets from 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics) to build a holistic understanding of a drug's effect on cellular networks. ucd.iefrontiersin.org By treating relevant cell models with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can reconstruct the complex biological networks it perturbs. frontiersin.org This approach can help identify novel drug targets, uncover unexpected mechanisms of action, and provide a comprehensive picture of the compound's physiological impact, guiding further hypothesis-driven research. frontiersin.orgsbhdberlin.org
Q & A
Q. How is Phlinoside C structurally characterized, and what spectroscopic techniques are essential for its identification?
this compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and acid hydrolysis. Key NMR signals include anomeric protons (δ 4.54–5.28 ppm) and aromatic protons from the caffeoyl moiety (δ 6.27–7.87 ppm), which confirm glycosidic linkages and esterification patterns. Acid hydrolysis followed by co-thin layer chromatography (Co-TLC) identifies sugar components (D-glucose and L-rhamnose) . IR spectroscopy verifies functional groups like ester carbonyls (≈1700 cm⁻¹) .
Q. What chromatographic methods are used to isolate this compound from plant extracts?
Isolation involves methanol extraction followed by sequential fractionation using 1-butanol (1-BuOH). Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC are employed for purification. The 1-BuOH-soluble fraction is prioritized due to its polarity, which aligns with this compound’s glycosidic nature .
Q. What is the role of acid hydrolysis in confirming this compound’s glycosidic structure?
Acid hydrolysis breaks glycosidic bonds, releasing monosaccharides (e.g., glucose, rhamnose). Co-TLC with authentic sugar markers compares hydrolysate components, while NMR of the aglycone residue confirms the phenylethanoid core. This method is critical for distinguishing between glycosylation patterns in iridoid derivatives .
Q. Which solvents are optimal for extracting this compound from Caryopteris incana?
Methanol (MeOH) is preferred for initial extraction due to its ability to solubilize polar glycosides. Sequential partitioning with 1-BuOH further enriches this compound, as demonstrated by its isolation from the 1-BuOH-soluble fraction .
Q. How are glycosidic linkages in this compound validated experimentally?
Glycosidic linkages are confirmed via NMR coupling constants (e.g., J = 7.65 Hz for β-glucose anomeric protons) and HMBC correlations between sugar protons and the aglycone. For example, H-1''' (δ 5.61) correlates with C-8 of the phenylethanoid moiety, confirming linkage positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during this compound’s structural elucidation?
Cross-validation using 2D NMR techniques (COSY, HMBC, HSQC) is critical. For instance, conflicting NOE signals in crowded spectral regions (e.g., δ 3.50–3.79 ppm for sugar protons) are resolved by tracing H-H COSY correlations and confirming through HMBC long-range couplings .
Q. What experimental challenges arise in assessing this compound’s bioactivity, and how are they addressed?
Bioactivity studies require high-purity samples (≥95% by HPLC) and rigorous controls for matrix effects. In vitro antioxidant assays (e.g., DPPH radical scavenging) must account for interference from co-extracted phenolics. LC-MS/MS is recommended for quantifying this compound in biological matrices .
Q. How can esterification sites on this compound’s sugar moieties be modified to study structure-activity relationships?
Selective esterification at C-6'' (δC 64.7) is achieved using caffeoyl chloride under anhydrous conditions. Monitoring via HPLC and comparing NMR shifts (e.g., H₂-6'' δ 4.61/4.35 → δ 3.55/3.44 post-esterification) reveals positional specificity .
Q. What strategies ensure reproducibility in this compound isolation protocols across laboratories?
Standardization of chromatography parameters (e.g., gradient elution times, column temperatures) and adherence to detailed experimental sections (as per Beilstein Journal of Organic Chemistry guidelines) are essential. Reporting retention factors (Rf) and solvent systems aids replication .
Q. How can hypothesis-driven experiments clarify this compound’s mechanism of action in biological systems?
RNA interference (RNAi) knockdown of target genes (e.g., antioxidant enzymes) in model organisms, combined with metabolomic profiling, links this compound’s effects to specific pathways. Dose-response curves and time-course studies validate causality .
Methodological Notes
- Data Interpretation : Prioritize peer-reviewed structural data over computational predictions .
- Ethical Compliance : Ensure bioactivity studies follow institutional guidelines for chemical safety and ethical use of biological models .
- Literature Review : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting findings on this compound’s pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
